![molecular formula C13H7Cl2FO2 B6407584 3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261914-24-2](/img/structure/B6407584.png)
3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, or 3,5-DCFB, is an organic compound that has a wide range of applications in scientific research. It is a substituted benzoic acid with a 3,5-dichlorophenyl and a 4-fluorophenyl group attached to the benzene ring. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane. 3,5-DCFB has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, it has been used in biochemical and physiological research to study the mechanism of action of various compounds.
Mechanism of Action
The mechanism of action of 3,5-DCFB is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In addition, it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Furthermore, 3,5-DCFB is believed to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCFB have not been fully studied. However, it is believed to have anti-inflammatory and anti-cancer effects. In addition, it is believed to have antioxidant and anti-allergic properties. Furthermore, it is believed to have anti-fungal and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The use of 3,5-DCFB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 3,5-DCFB in laboratory experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. Furthermore, it is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving 3,5-DCFB. One potential direction is to further study its anti-inflammatory and anti-cancer effects. In addition, further research could be done to study its potential applications in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, research could be done to further study its mechanism of action and its potential biochemical and physiological effects. Finally, research could be done to study its potential uses as an inhibitor of enzymes involved in the biosynthesis of fatty acids, the metabolism of carbohydrates, proteins, and lipids, and the synthesis of nucleic acids.
Synthesis Methods
3,5-DCFB can be synthesized by a number of different methods. One of the most common methods is the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aryl halide with an acyl chloride in the presence of an aluminum chloride catalyst. The resulting product is a substituted benzoic acid, such as 3,5-DCFB. Other methods of synthesis include the reaction of aryl halides with acyl anhydrides and the reaction of aryl halides with acetic anhydride.
Scientific Research Applications
3,5-DCFB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in biochemical and physiological research to study the mechanism of action of various compounds. In addition, 3,5-DCFB has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMOVAFHHYVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691277 |
Source
|
Record name | 3',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-24-2 |
Source
|
Record name | 3',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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